6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCKAYJKIAQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction Conditions
The reaction typically employs chloroacetyl chloride or thiourea derivatives as cyclizing agents. In a representative method:
- 2-Amino-5-chlorobenzenethiol (10 mmol) reacts with chloroacetyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen atmosphere.
- The mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature.
- The product, 6-chloro-2-chloroacetyl-1,3-benzothiazole , is isolated via vacuum filtration (yield: 82–88%).
Critical Parameter : Temperature control prevents polysubstitution byproducts.
Acylation with 3-Nitrobenzoyl Chloride
The final step involves acylation of the piperazine nitrogen with 3-nitrobenzoyl chloride.
Acylation Reaction Optimization
- 6-Chloro-2-piperazin-1-yl-1,3-benzothiazole (4 mmol) is dissolved in dry tetrahydrofuran (THF) .
- 3-Nitrobenzoyl chloride (4.8 mmol) is added dropwise at 0°C , followed by triethylamine (5 mmol) as a base.
- The mixture is stirred at room temperature for 6 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3) (yield: 70–78%).
Spectroscopic Validation :
- $$^1$$H-NMR (400 MHz, DMSO-$$d_6$$): δ 8.62 (s, 1H, Ar-H), 8.34 (d, $$J = 7.6$$ Hz, 1H, Ar-H), 7.90–7.84 (m, 2H, Ar-H), 3.82–3.75 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent Effects on Yield
| Solvent | Piperazine Substitution Yield (%) | Acylation Yield (%) |
|---|---|---|
| DMF | 78 | 72 |
| THF | 75 | 70 |
| Acetonitrile | 68 | 65 |
Mechanistic Insights and Side Reactions
Competitive Pathways in Piperazine Substitution
Acylation Regioselectivity
The secondary amine of piperazine exhibits higher nucleophilicity than the benzothiazole nitrogen, ensuring selective acylation at the piperazine site.
Industrial-Scale Production Considerations
Catalytic Efficiency
Waste Stream Management
- Chloride Byproducts : Neutralized with aqueous NaOH to precipitate NaCl.
- Solvent Recovery : THF and DMF are distilled and reused, reducing environmental impact.
Analytical and Quality Control Protocols
Purity Assessment
Stability Profiling
- The compound is stable under ambient conditions for >12 months when stored in amber vials at −20°C.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.
2-Fluorodeschloroketamine: A compound with a related chemical structure and potential biological activity.
Uniqueness
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
6-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 406.85 g/mol. Its structure includes a benzothiazole core substituted with a piperazine moiety and a nitrobenzoyl group, which may contribute to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 (6-chloro derivative) | A431 | 1.0 | Induces apoptosis |
| B7 (6-chloro derivative) | A549 | 2.0 | Cell cycle arrest |
| B7 (6-chloro derivative) | H1299 | 1.5 | Inhibition of IL-6 and TNF-α |
The compound demonstrated significant inhibition of cell proliferation in these cancer cells and promoted apoptosis at concentrations as low as 1 μM .
Antibacterial Activity
Another area of investigation is the antibacterial activity of the compound. Research has shown that derivatives of benzothiazoles exhibit considerable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives were compared against standard antibiotics:
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| 6-chloro derivative | Staphylococcus aureus | 12.5 |
| 6-chloro derivative | Escherichia coli | 25 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells suggests it may interfere with critical cell cycle regulators.
- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Study on Antitumor Efficacy : Researchers synthesized a series of benzothiazole derivatives and identified that the presence of a nitro group significantly enhanced antitumor activity against lung cancer cell lines .
- Antibacterial Evaluation : In vitro tests demonstrated that modifications on the piperazine ring could enhance antibacterial potency against resistant strains of bacteria .
Q & A
Q. Q1. What are the recommended synthetic routes for 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core benzothiazole formation : React 2-aminothiophenol derivatives with chloro-substituted benzaldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole backbone .
Piperazine coupling : Introduce the piperazine moiety via nucleophilic substitution using piperazine and a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. Control temperature (80–100°C) to minimize side reactions .
Nitrobenzoylation : React the piperazine intermediate with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or THF, using a tertiary amine (e.g., TEA) as an acid scavenger .
Critical Factors :
- Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require strict anhydrous conditions.
- Temperature : Higher temperatures (~100°C) accelerate piperazine coupling but risk decomposition .
Q. Q2. How should researchers characterize this compound, and what analytical techniques are most effective for confirming its structure?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm; piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 428.3) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate empirical formula (C₁₈H₁₄ClN₅O₃S) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer: Focus on modifying key substituents while retaining the benzothiazole-piperazine scaffold:
Nitro group variations : Replace the 3-nitrobenzoyl group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OMe) analogs to probe electronic effects on target binding .
Piperazine substitutions : Test bulkier or heterocyclic substituents (e.g., pyridinyl-piperazine) to enhance steric interactions .
Benzothiazole modifications : Introduce halogens (e.g., F, Br) at the 6-position to improve metabolic stability .
Experimental Design :
- Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.
- Pair with molecular docking to predict binding modes (e.g., AutoDock Vina with homology models) .
Q. Q4. What strategies resolve contradictions in biological data between similar benzothiazole-piperazine analogs?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigate via:
Standardized assays : Replicate results across multiple models (e.g., cancer cell lines vs. primary cells) .
Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew biological activity .
Solubility optimization : Adjust DMSO concentrations or use nanoformulations to ensure compound stability in biological media .
Q. Q5. How can computational methods guide the rational design of derivatives with improved pharmacokinetic properties?
Methodological Answer: Leverage in silico tools to predict ADMET properties:
Lipophilicity (LogP) : Use SwissADME to balance solubility (ideal LogP ~2–3) and membrane permeability .
Metabolic stability : Simulate CYP450 interactions with Schrödinger’s MetaSite to identify metabolic hotspots (e.g., nitro group reduction) .
Toxicity screening : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .
Experimental Challenges and Troubleshooting
Q. Q6. What are common pitfalls in synthesizing the nitrobenzoyl-piperazine intermediate, and how can they be addressed?
Methodological Answer:
- Challenge : Hydrolysis of the nitrobenzoyl group under basic conditions.
Solution : Use anhydrous solvents (e.g., DCM) and avoid prolonged exposure to moisture . - Challenge : Low coupling efficiency between piperazine and benzothiazole.
Solution : Activate the benzothiazole C2 position with POCl₃ or PCl₃ before piperazine addition .
Q. Q7. How should researchers validate target engagement in cellular assays for this compound?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
